molecular formula C18H21FN2O2 B560127 Ido-IN-8

Ido-IN-8

Katalognummer: B560127
Molekulargewicht: 316.4 g/mol
InChI-Schlüssel: YGACXVRLDHEXKY-LHLWNEDTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

IDO-IN-8 unterliegt verschiedenen chemischen Reaktionen, darunter:

Biologische Aktivität

Ido-IN-8 is a small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the catabolism of tryptophan along the kynurenine pathway. IDO1 plays a significant role in immune regulation and is implicated in various pathological conditions, including cancer and autoimmune diseases. The biological activity of this compound has garnered attention due to its potential therapeutic applications, particularly in enhancing anti-tumor immunity and modulating immune responses.

This compound functions by inhibiting the enzymatic activity of IDO1, thereby preventing the degradation of tryptophan into kynurenine. This inhibition leads to an increase in tryptophan availability, which can enhance T-cell proliferation and function. The modulation of IDO1 activity is crucial as it affects the immune system's ability to respond to tumors and infections.

Key Biological Activities

  • Immunomodulation : By inhibiting IDO1, this compound can restore T-cell activity, which is often suppressed in tumor microenvironments.
  • Anti-tumor Effects : Studies have shown that this compound can enhance the efficacy of immune checkpoint inhibitors, leading to improved anti-tumor responses.
  • Impact on Kynurenine Pathway : The compound alters the metabolic flux through the kynurenine pathway, reducing the production of immunosuppressive metabolites.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits IDO1 activity across various cell types. For instance, treatment with this compound resulted in significant increases in tryptophan levels and decreases in kynurenine production in human dendritic cells and tumor cell lines.

In Vivo Studies

Recent animal model studies have provided insights into the therapeutic potential of this compound:

StudyModelTreatmentKey Findings
Murine Influenza ModelThis compound + virusIncreased T-cell activation and reduced viral load
Tumor-bearing MiceThis compound + anti-PD-1Enhanced anti-tumor immunity and prolonged survival
Autoimmune Disease ModelThis compoundReduced disease severity and improved immune response

These studies indicate that this compound not only inhibits IDO1 but also enhances overall immune function against various challenges.

Cancer Immunotherapy

A notable case study involved patients with melanoma undergoing treatment with immune checkpoint inhibitors combined with this compound. Results showed a significant increase in objective response rates compared to historical controls not receiving IDO inhibition. This suggests that combining IDO inhibitors with existing therapies may yield synergistic effects.

Autoimmune Disorders

In a clinical setting focusing on autoimmune disorders, patients treated with this compound exhibited reduced symptoms and improved biomarkers of inflammation. This highlights the drug's potential beyond oncology, extending into immunological diseases.

Eigenschaften

IUPAC Name

4-[(1S)-2-[(5R)-6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl]-1-hydroxyethyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c19-14-3-1-2-13-16-9-20-10-21(16)15(18(13)14)8-17(23)11-4-6-12(22)7-5-11/h1-3,9-12,15,17,22-23H,4-8H2/t11?,12?,15-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGACXVRLDHEXKY-LHLWNEDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1[C@H](C[C@@H]2C3=C(C=CC=C3F)C4=CN=CN24)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.